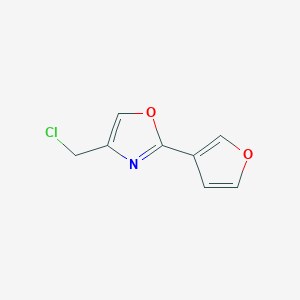

4-Chloromethyl-2-(3-furyl)oxazole

Description

Significance of Oxazole (B20620) Derivatives in Contemporary Chemical Research

Oxazole derivatives are a cornerstone of modern medicinal chemistry and materials science. numberanalytics.comtandfonline.comjournalajst.com These five-membered heterocyclic compounds, containing both an oxygen and a nitrogen atom, are recognized for their versatile biological activities. tandfonline.comtandfonline.com Their unique structural framework allows for interaction with a wide array of enzymes and receptors within biological systems through various non-covalent bonds, leading to a broad spectrum of physiological effects. tandfonline.comjournalajst.com Consequently, the oxazole nucleus is a frequent target in the development of novel therapeutic agents. numberanalytics.comjournalajst.com Researchers have successfully developed a multitude of oxazole-containing compounds with demonstrated antimicrobial, antiviral, and anticancer properties. numberanalytics.com The inherent bioisosterism of the oxazole motif, where it can mimic other chemical groups in biological systems, makes it a valuable platform for drug discovery. nih.gov Beyond pharmaceuticals, oxazole-based compounds are also investigated for their applications in agrochemicals and materials science, including the development of specialized polymers. numberanalytics.com

Strategic Importance of Halomethyl Moieties in Organic Synthesis

The halomethyl group, particularly the chloromethyl group (-CH₂Cl), is a synthetically valuable functional group in organic chemistry. Its significance lies in its ability to serve as a versatile building block for the construction of more complex molecules. nih.gov The presence of a halogen atom activates the adjacent carbon, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide range of other functional groups, such as hydroxyl, cyano, and amino groups, thereby enabling the diversification of a parent molecule.

The high reactivity of α-haloketones, a class of compounds that includes chloromethyl ketones, is attributed to the inductive effect of the carbonyl group, which enhances the polarity of the carbon-halogen bond. nih.gov This increased polarity facilitates reactions with nucleophiles. Halogenated compounds, in general, are crucial intermediates in the synthesis of a vast number of pharmaceuticals and agrochemicals. researchgate.net The strategic incorporation of a chloromethyl group can be a key step in the total synthesis of complex natural products and novel synthetic compounds.

Positional and Structural Specificity of 4-Chloromethyl-2-(3-furyl)oxazole within Oxazole Chemistry

The compound this compound possesses a distinct substitution pattern that dictates its chemical behavior and potential applications. The chloromethyl group is situated at the 4-position of the oxazole ring, while a furan (B31954) ring is attached at the 2-position via its 3-position. This specific arrangement influences the molecule's reactivity and steric profile.

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClNO2 |

|---|---|

Molecular Weight |

183.59 g/mol |

IUPAC Name |

4-(chloromethyl)-2-(furan-3-yl)-1,3-oxazole |

InChI |

InChI=1S/C8H6ClNO2/c9-3-7-5-12-8(10-7)6-1-2-11-4-6/h1-2,4-5H,3H2 |

InChI Key |

UMISUZRKWUPTQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1C2=NC(=CO2)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloromethyl 2 3 Furyl Oxazole and Analogous Oxazoles

Established Synthetic Pathways for the Oxazole (B20620) Core Structure

The formation of the oxazole ring is a fundamental step in the synthesis of 4-chloromethyl-2-(3-furyl)oxazole. Several classical and contemporary methods are available to organic chemists for this purpose.

Robinson-Gabriel Cyclodehydration Approaches

The Robinson-Gabriel synthesis is a venerable and versatile method for the formation of oxazoles. wikipedia.orgsynarchive.com This reaction involves the intramolecular cyclodehydration of 2-acylamino ketones to yield the corresponding oxazole. wikipedia.orgsynarchive.com The reaction is typically catalyzed by strong acids or dehydrating agents such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. pharmaguideline.com

The general mechanism commences with the protonation of the amide carbonyl, followed by nucleophilic attack from the enol form of the ketone to form a five-membered ring intermediate. Subsequent dehydration leads to the aromatic oxazole ring. A significant advantage of this method is the ready availability of the starting 2-acylamino ketones, which can be prepared through various methods, including the Dakin-West reaction. wikipedia.org

Modifications to the classical Robinson-Gabriel synthesis have been developed to improve yields and expand its substrate scope. For instance, Wipf and Miller reported an extension that allows for the synthesis of substituted oxazoles from readily available amino acid derivatives. chempedia.info This involves the oxidation of β-keto amides followed by cyclodehydration. chempedia.info Furthermore, a tandem Ugi/Robinson-Gabriel sequence has been developed for the concise synthesis of 2,4,5-trisubstituted oxazoles. nih.gov

| Method | Starting Materials | Reagents | Key Features |

| Classical Robinson-Gabriel | 2-Acylamino ketone | H₂SO₄, PPA, POCl₃ | Versatile, readily available starting materials. wikipedia.orgsynarchive.compharmaguideline.com |

| Wipf & Miller Modification | β-Hydroxy amides | Dess-Martin periodinane, PPh₃/I₂ | Extension to substituted oxazoles from amino acids. chempedia.info |

| Ugi/Robinson-Gabriel | Amine, carbonyl, carboxylic acid, isocyanide | H₂SO₄ | Multicomponent reaction for diversity-oriented synthesis. nih.gov |

Van Leusen Oxazole Synthesis and its Variants

The Van Leusen oxazole synthesis provides a powerful route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This reaction is particularly useful for the preparation of 5-substituted oxazoles. nih.gov The reaction proceeds via the deprotonation of TosMIC by a base, such as potassium carbonate, to form a nucleophilic intermediate. This intermediate then attacks the aldehyde, leading to a cyclization and subsequent elimination of the tosyl group to afford the oxazole ring. wikipedia.orgyoutube.com

A notable variant of this reaction allows for the one-pot synthesis of 4,5-disubstituted oxazoles by reacting TosMIC, an aldehyde, and an aliphatic halide in an ionic liquid. nih.govorganic-chemistry.org This approach is lauded for its efficiency and environmental friendliness, as the ionic liquid can often be recycled. organic-chemistry.org The reactivity in this one-pot synthesis is influenced by the nature of the aldehyde, with aromatic aldehydes bearing electron-withdrawing groups generally exhibiting higher reactivity. nih.govorganic-chemistry.org

| Reaction | Reactants | Solvent | Key Advantages |

| Van Leusen Oxazole Synthesis | Aldehyde, TosMIC | Methanol | Mild conditions, good yields for 5-substituted oxazoles. nih.gov |

| One-Pot 4,5-Disubstituted Oxazole Synthesis | Aldehyde, TosMIC, Aliphatic Halide | Ionic Liquid | High yields, recyclable solvent, one-pot procedure. nih.govorganic-chemistry.org |

Condensation Reactions Involving α-Hydroxy Carbonyl Compounds

The condensation of α-hydroxy carbonyl compounds with various reagents represents another important strategy for oxazole synthesis. For instance, the reaction of α-hydroxy ketones with aldehydes in the presence of sulfuric acid and acetic anhydride (B1165640) can yield oxazoles. pharmaguideline.com In this process, the C2 atom of the resulting oxazole is derived from the aldehyde. pharmaguideline.com

Another approach involves the condensation of aromatic aldehydes with α-ketoximes to form N-oxides, which can then react with activated acid derivatives to produce oxazoles. google.comgoogle.com This method is noted for its high yield and purity of the final product, and it can circumvent the need to isolate unstable N-oxide intermediates. google.com The synthesis of β-hydroxy carbonyl compounds, which can serve as precursors, is often achieved through aldol-type condensation reactions. youtube.com

Metal-Catalyzed Cyclization Reactions for Oxazole Formation

In recent years, metal-catalyzed reactions have emerged as powerful tools for the synthesis of oxazoles, often offering milder reaction conditions and broader functional group tolerance. rsc.org These methods can involve various transition metals, including copper and silver.

For example, a copper-catalyzed tandem oxidative cyclization of α-bromoketones and benzylamine (B48309) derivatives has been reported for the synthesis of polysubstituted oxazoles. rsc.org Additionally, iodine-catalyzed tandem oxidative cyclization provides a metal-free alternative for the preparation of 2,5-disubstituted oxazoles from aromatic aldehydes. nih.gov

Silver-catalyzed oxidative decarboxylation-cyclization of α-oxocarboxylates and isocyanides presents another novel strategy for constructing the oxazole ring. rsc.org Furthermore, Brønsted acid-catalyzed cyclization of α-diazoketones with amides has been developed as a metal-free approach to 2,4-disubstituted oxazoles. acs.org

| Catalyst/Reagent | Reactants | Product Type | Reference |

| Copper | α-Bromoketones, Benzylamines | Polysubstituted oxazoles | rsc.org |

| Iodine | Aromatic Aldehydes | 2,5-Disubstituted oxazoles | nih.gov |

| Silver | α-Oxocarboxylates, Isocyanides | Substituted oxazoles | rsc.org |

| Trifluoromethanesulfonic acid (TfOH) | α-Diazoketones, Amides | 2,4-Disubstituted oxazoles | acs.org |

Targeted Introduction of the Chloromethyl Group at the C4 Position

The introduction of the chloromethyl group at the C4 position is a critical step in the synthesis of the target molecule, this compound.

Synthetic Routes Utilizing 1,3-Dichloropropanone Precursors

A common and direct method for installing a chloromethyl group at the C4 position of an oxazole involves the use of 1,3-dichloropropanone as a key building block. While specific literature for the direct synthesis of this compound is not prevalent, the synthesis of analogous compounds such as 4-(chloromethyl)-2-(3,4-dichlorophenyl)-5-methyl-oxazole suggests a general strategy. This typically involves the cyclization reaction between a substituted aldehyde (in this case, 3-furaldehyde) and a source of the chloromethyl group, often in the presence of a dehydrating agent like phosphorus oxychloride. The chloromethyl group can be introduced during the cyclization process itself or via post-synthetic modification.

The synthesis of 4-chloromethyl-1,3-dioxolane, another heterocyclic compound, from glycerol (B35011) epichlorohydrin (B41342) and formaldehyde (B43269) provides insight into the manipulation of chloromethyl-containing starting materials. google.com Although a different heterocyclic system, the principles of handling and reacting with chloromethyl functionalities are relevant.

Formation from Oxazole N-Oxide Intermediates

While less common, the use of oxazole N-oxides presents a potential, albeit specialized, route for the synthesis of certain oxazole derivatives. acs.org The typical reactivity of N-oxides in heterocyclic chemistry involves their utility as precursors that can be deoxygenated to the parent heterocycle. This deoxygenation step is often the final stage of a synthetic sequence.

The general strategy would involve the initial synthesis of a suitably substituted oxazole N-oxide. The N-oxide functionality can influence the reactivity of the oxazole ring, potentially directing substitution patterns or facilitating certain transformations that are not as facile with the parent oxazole. Following the desired modifications, the N-oxide is then reduced to the corresponding oxazole.

It is important to note that the direct synthesis of this compound via an N-oxide intermediate is not a prominently documented method. However, the principles of N-oxide chemistry provide a conceptual framework for its potential application.

Halogenation of Methyl or Hydroxymethyl Precursors

A more direct and widely employed strategy for introducing the 4-chloromethyl group is the halogenation of a pre-existing methyl or hydroxymethyl group at the C4 position of the oxazole ring. This approach allows for the late-stage functionalization of the oxazole scaffold.

For instance, a 4-methyl-2-(3-furyl)oxazole precursor could be subjected to radical halogenation conditions, typically involving N-chlorosuccinimide (NCS) or other chlorinating agents, to install the chloro group on the methyl substituent.

Alternatively, a 5-(hydroxymethyl)oxazole scaffold can be synthesized and subsequently converted to the corresponding chloride. nih.gov This transformation is a standard procedure in organic synthesis, often achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This method offers the advantage of starting from a more readily accessible hydroxymethyl precursor. A study on the solid-phase synthesis of 5-substituted oxazoles demonstrated the conversion of a hydroxyl group to a bromide, which could then be displaced, highlighting the versatility of this functional handle. nih.gov

Integration of the 3-Furyl Substituent at the C2 Position

The introduction of the 3-furyl group at the C2 position of the oxazole ring is a critical step in the synthesis of the target molecule. This can be accomplished through various aryl-heteroaryl coupling strategies.

Strategies for Aryl/Heteroaryl Coupling at the C2 Position

Modern cross-coupling reactions are instrumental in forming the C-C bond between the oxazole C2 carbon and the furan (B31954) ring. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly powerful for this purpose. In a typical Suzuki-Miyaura reaction, a 2-halooxazole (e.g., 2-bromooxazole) would be reacted with a 3-furylboronic acid or its corresponding ester in the presence of a palladium catalyst and a base.

A study on the synthesis of furan-oxazole conjugated materials demonstrated the successful use of palladium-catalyzed arylation at the furan ring. clockss.org While this study focused on arylating the furan, the reverse reaction, arylating the oxazole with a furan-based organoboron reagent, is a well-established synthetic maneuver. Another approach involves the direct C-H arylation of the oxazole ring. Research has shown that palladium-catalyzed direct C-H arylation at the C5 position of the oxazole ring can be achieved, suggesting the potential for similar strategies at the C2 position under appropriate conditions. clockss.org

Computational studies have provided insights into the reactivity of substituted heteroarenes, indicating that substituents at the C2-position of 1,3-azoles can effectively lower their triplet energy, which can be a consideration in certain photochemical coupling reactions. acs.orgacs.org

Considerations for Furan Reactivity and Stability in Synthesis

Furan is an electron-rich aromatic heterocycle and, as such, exhibits distinct reactivity that must be considered during synthesis. numberanalytics.comedurev.in It is more reactive than benzene (B151609) towards electrophilic substitution, and this reactivity is influenced by the position of substitution. edurev.in The electron-donating nature of the oxygen atom increases the electron density of the ring, making it susceptible to attack by electrophiles. edurev.in

However, furan is also sensitive to acidic conditions, which can lead to ring-opening and polymerization. Therefore, synthetic steps involving strong acids must be approached with caution. The choice of reagents and reaction conditions for steps such as the halogenation of the methyl group or the formation of the oxazole ring itself should be made to ensure the integrity of the furan ring.

The Paal-Knorr synthesis, a common method for preparing furans from 1,4-diketones, highlights the use of dehydrating agents like phosphorus pentoxide, which underscores the conditions under which the furan ring can be formed and maintained. edurev.in In the context of synthesizing this compound, the stability of the furan ring throughout the entire synthetic sequence is a paramount consideration.

Green Chemistry Approaches and Sustainable Synthetic Protocols for Oxazoles

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles to minimize environmental impact and improve efficiency. ijpsonline.comijpsonline.com These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. nih.govresearchgate.net

Several green synthetic methods for oxazole synthesis have been developed, including microwave-assisted synthesis, ultrasound-promoted reactions, and the use of ionic liquids as recyclable reaction media. ijpsonline.comijpsonline.com Microwave irradiation, for instance, can significantly reduce reaction times and improve yields in oxazole synthesis. nih.gov Similarly, ultrasound has been shown to be an effective energy source for promoting these reactions. ijpsonline.com

The van Leusen oxazole synthesis, a well-known method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), has been adapted to greener conditions. ijpsonline.comnih.gov For example, performing the van Leusen reaction in water using β-cyclodextrin as a phase-transfer catalyst represents a more environmentally benign approach. nih.gov

Furthermore, the development of electrochemical methods for oxazole synthesis offers a sustainable alternative to traditional methods that often rely on transition metals and toxic oxidants. rsc.org An electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids has been reported as a green and sustainable route to oxazoles. rsc.org

The use of biomass-derived starting materials is another key aspect of green chemistry. Furfural (B47365), which can be readily obtained from xylose, serves as a renewable feedstock for the synthesis of furan-containing compounds. clockss.org A synthesis of a 2-furylthiazole derivative from furfural and serine methyl ester has been demonstrated, highlighting the potential for using biomass to construct furan-heterocycle conjugates. clockss.org

Below is a table summarizing some green chemistry approaches for oxazole synthesis:

| Green Chemistry Approach | Description | Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. | Reduced reaction times, increased yields, and often cleaner reactions. ijpsonline.comnih.gov |

| Ultrasound-Promoted Synthesis | Employs ultrasonic waves to induce cavitation and accelerate the reaction. | Shorter reaction times, higher yields, and milder reaction conditions. ijpsonline.com |

| Use of Ionic Liquids | Ionic liquids are used as recyclable, non-volatile solvents. | Can be reused, often leading to improved yields and easier product isolation. ijpsonline.com |

| Electrochemical Synthesis | Utilizes an electric current to drive the chemical reaction. | Avoids the use of transition metals and toxic oxidants, leading to a more sustainable process. rsc.org |

| Use of Biomass-Derived Feedstocks | Employs starting materials derived from renewable biological sources. | Reduces reliance on fossil fuels and promotes sustainability. clockss.org |

| Catalyst-Free or Metal-Free Reactions | Reactions are designed to proceed without the need for a catalyst or with a non-metallic catalyst. | Avoids the use of potentially toxic and expensive metal catalysts. organic-chemistry.org |

By integrating these green and sustainable protocols, the synthesis of this compound and its analogs can be achieved in a more environmentally responsible and efficient manner.

Chemical Reactivity and Derivatization Studies of 4 Chloromethyl 2 3 Furyl Oxazole

Reactivity of the Oxazole (B20620) Ring System

The oxazole ring is an aromatic heterocycle characterized by a pyridine-type nitrogen at position 3 and a furan-type oxygen at position 1. This configuration makes it a π-electron deficient system. Its reactivity is influenced by the electron-withdrawing nature of the nitrogen atom and the diene-like character imparted by the oxygen atom. pharmaguideline.com The presence of the 2-(3-furyl) substituent also modulates the electronic properties and steric accessibility of the oxazole ring.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the oxazole ring is generally difficult due to the ring's electron-deficient nature. pharmaguideline.com Such reactions typically require the presence of activating, electron-donating groups on the ring to proceed efficiently. wikipedia.orgtandfonline.com For the unsubstituted oxazole, the order of reactivity for electrophilic attack is generally C5 > C4 > C2. pharmaguideline.com

In the case of 4-Chloromethyl-2-(3-furyl)oxazole, the C4 position is already substituted. Electrophilic attack would therefore be predicted to occur at the C5 position. The 3-furyl group at C2 has a modest electron-donating effect, which may facilitate substitution at C5. Common EAS reactions like nitration and sulfonation, which require harsh acidic conditions (e.g., HNO₃/H₂SO₄ and fuming H₂SO₄, respectively), are often challenging for oxazoles as the basic nitrogen atom is prone to protonation, further deactivating the ring. pharmaguideline.commasterorganicchemistry.com This deactivation makes the formation of the necessary electrophile, such as the nitronium ion (NO₂⁺), and its subsequent attack on the ring less favorable. masterorganicchemistry.comyoutube.com

| Reaction | Reagents | Predicted Outcome for this compound |

| Nitration | HNO₃ / H₂SO₄ | Low yield or no reaction due to ring deactivation. If reaction occurs, substitution is expected at the C5 position. |

| Sulfonation | SO₃ / H₂SO₄ | Low yield or no reaction. Sulfonation is potentially reversible. masterorganicchemistry.com |

| Halogenation | Br₂, FeBr₃ | Substitution at C5 may be possible, though the oxazole ring is generally less reactive than benzene (B151609) in these reactions. |

| Friedel-Crafts | R-Cl, AlCl₃ | Generally unsuccessful on oxazole rings due to the Lewis acid catalyst complexing with the basic nitrogen atom. pitt.edu |

Nucleophilic Additions and Ring-Opening Processes

While nucleophilic aromatic substitution on an unsubstituted oxazole ring is rare, the ring is susceptible to nucleophilic attack, which often leads to ring-opening. pharmaguideline.com The most electron-deficient carbon, C2, is the primary site for nucleophilic attack, especially if there are electron-withdrawing groups at other positions. pharmaguideline.com Attack at C2 can lead to the formation of an unstable intermediate that cleaves to an open-chain isocyanide derivative. pharmaguideline.com Strong nucleophiles like organolithium reagents or amines can induce such ring-opening processes. pharmaguideline.comacs.org For instance, the reaction of oxazoles with ammonia (B1221849) or formamide (B127407) can lead to ring cleavage and subsequent recyclization to form imidazoles. pharmaguideline.com

Cycloaddition Reactions (e.g., Diels-Alder)

The oxazole ring can function as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, which is a powerful method for synthesizing substituted pyridine (B92270) and furan (B31954) derivatives. wikipedia.orgresearchgate.net The furan-type oxygen atom at position 1 allows the oxazole to adopt the diene character necessary for this transformation. pharmaguideline.com The reaction typically proceeds with an electron-deficient dienophile. The initial cycloaddition forms a bicyclic adduct with an oxygen bridge, which is often unstable and can undergo a retro-Diels-Alder reaction or rearrange upon workup, frequently with acid catalysis, to yield a pyridine ring. wikipedia.orgresearchgate.net

The reactivity of the oxazole as a diene is enhanced by electron-donating substituents on the ring and can be facilitated by using Lewis or Brønsted acids to activate the oxazole by coordinating to the nitrogen atom. pharmaguideline.comnih.govresearchgate.net The 2-(3-furyl) group in the target molecule is expected to participate in this chemistry. The furan ring itself is also a known diene in Diels-Alder reactions, potentially leading to competitive reaction pathways depending on the specific dienophile and reaction conditions used. mdpi.com

Transformations of the Chloromethyl Group at C4

The chloromethyl group (-CH₂Cl) at the C4 position is a highly versatile functional handle for derivatization. As a benzylic-like halide, it is activated towards nucleophilic displacement reactions. nih.gov

Nucleophilic Displacement Reactions (SN1 and SN2)

The primary halide structure of the chloromethyl group favors SN2-type reactions with a wide range of nucleophiles. However, the potential for stabilization of a resulting carbocation by the adjacent oxazole ring could also allow for an SN1-type mechanism under appropriate conditions. The displacement of the chloride ion allows for the introduction of various functional groups.

Table of Representative Nucleophilic Displacement Reactions:

| Nucleophile | Reagent Example | Product Structure |

| Hydroxide | NaOH, H₂O | 4-Hydroxymethyl-2-(3-furyl)oxazole |

| Alkoxide | NaOCH₃, CH₃OH | 4-Methoxymethyl-2-(3-furyl)oxazole |

| Cyanide | KCN | 4-Cyanomethyl-2-(3-furyl)oxazole |

| Azide | NaN₃ | 4-Azidomethyl-2-(3-furyl)oxazole |

| Amine | R₂NH | 4-(Dialkylaminomethyl)-2-(3-furyl)oxazole |

| Thiolate | NaSR | 4-(Alkylthiomethyl)-2-(3-furyl)oxazole |

These reactions are typically carried out in polar solvents and may be facilitated by heat. The choice of nucleophile and reaction conditions allows for the synthesis of a diverse library of derivatives from the 4-chloromethyl precursor. nih.gov

Formation of Quaternary Ammonium (B1175870) Salts

The reactive chloromethyl group readily undergoes quaternization when treated with tertiary amines. nih.govsrce.hr This reaction involves the nucleophilic attack of the lone pair of electrons on the tertiary amine nitrogen onto the electrophilic carbon of the chloromethyl group, displacing the chloride ion.

The resulting products are quaternary ammonium salts, which are ionic compounds. srce.hr These salts have applications as phase-transfer catalysts, ionic liquids, and biologically active agents. google.comresearchgate.net The reaction is generally high-yielding and can be performed with a variety of tertiary amines, leading to salts with different alkyl or aryl substituents on the nitrogen atom. nih.govnih.gov The reaction is typically conducted in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF), sometimes with heating to ensure completion. nih.govnih.gov

General Reaction Scheme:

4-(ClCH₂)-Oxazole + R₃N → [4-(R₃N⁺CH₂)-Oxazole] Cl⁻

This transformation provides a straightforward method to introduce a permanent positive charge and modify the solubility and physicochemical properties of the parent molecule.

Reductive Dehalogenation and Oxidative Transformations

The reactivity of this compound is characterized by the distinct functionalities of its chloromethyl group and its heterocyclic rings, each susceptible to specific transformations.

Reductive Dehalogenation: The chloromethyl group, being analogous to a benzylic halide, is susceptible to reductive dehalogenation. This transformation can be achieved using various reducing agents, with palladium-on-carbon (Pd/C) catalysts in the presence of a hydrogen source, such as hydrogen gas or sodium formate, being a common and effective method. tandfonline.comhuji.ac.ilresearchgate.net This reaction selectively removes the chlorine atom, replacing it with hydrogen to yield 4-methyl-2-(3-furyl)oxazole. The process is a type of hydrogenolysis, where the carbon-chlorine bond is cleaved. Careful selection of the catalyst and reaction conditions is crucial to ensure high selectivity and prevent undesired side reactions, such as reduction of the furan or oxazole rings. nacatsoc.org

Oxidative Transformations: The furan and oxazole rings within the molecule exhibit susceptibility to oxidative conditions, often leading to ring-opening or degradation products. pharmaguideline.comsemanticscholar.orgtandfonline.com The furan ring, in particular, can undergo oxidative cleavage when treated with strong oxidizing agents like ozone or potassium permanganate, which can break the ring to form dicarbonyl compounds. Similarly, the oxazole ring can be opened by oxidation, though it is generally more resistant than furan. semanticscholar.orgtandfonline.com Oxidation with singlet oxygen can lead to the formation of endoperoxide intermediates, which can then rearrange or cleave to yield various products. researchgate.net The specific outcome of an oxidation reaction is highly dependent on the reagent used and the reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Buchwald-Hartwig)

The chloromethyl group at the 4-position of the oxazole ring serves as a reactive handle for various palladium-catalyzed cross-coupling reactions. This benzylic-like halide is an excellent electrophile for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the chloromethyl group and an organoboron compound, typically a boronic acid or its ester. nih.govyoutube.com Catalyzed by a palladium(0) complex, the reaction generally requires a base to facilitate the transmetalation step. This method is highly versatile for introducing a wide range of aryl, heteroaryl, or vinyl substituents at the 4-position of the oxazole, leading to compounds like 4-benzyl-2-(3-furyl)oxazoles. The reaction is known for its mild conditions and tolerance of various functional groups. youtube.com

Table 1: Representative Suzuki Coupling of this compound

| Entry | Arylboronic Acid | Palladium Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | High |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | High |

| 3 | 2-Thiopheneboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | Good |

Note: This table represents hypothetical data based on typical Suzuki reaction outcomes for analogous benzylic halides.

Stille Coupling: In the Stille reaction, an organotin compound is coupled with the chloromethyl group in the presence of a palladium catalyst. rsc.orgresearchgate.net This reaction is also a powerful tool for C-C bond formation and is known for its tolerance of a wide array of functional groups. The choice of ligands for the palladium catalyst can be critical for achieving high yields and preventing side reactions.

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the premier method. huji.ac.il This reaction couples the chloromethyl group with primary or secondary amines, amides, or other N-H containing compounds. mdpi.comwikipedia.org It requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base, such as sodium tert-butoxide. wikipedia.org This reaction provides a direct route to 4-(aminomethyl)-2-(3-furyl)oxazole derivatives, which are valuable intermediates in medicinal chemistry.

Reactivity of the 3-Furyl Substituent

The 3-furyl group attached to the oxazole ring retains its characteristic furan reactivity, allowing for selective modifications of this part of the molecule.

Electrophilic Substitution on the Furan Ring

The furan ring is an electron-rich aromatic system and is highly susceptible to electrophilic substitution reactions, such as halogenation, nitration, and acylation. researchgate.net Due to the activating effect of the oxygen atom, furan is significantly more reactive than benzene. In 2-(3-furyl)oxazole systems, electrophilic attack is predicted to occur preferentially at the C5 position of the furan ring, which is the most nucleophilic site. For instance, bromination using N-bromosuccinimide (NBS) would be expected to yield 4-chloromethyl-2-(5-bromo-3-furyl)oxazole. researchgate.net

Furan Ring Cycloadditions and Oxidative Degradation

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.compearson.comtudelft.nl It reacts with a variety of dienophiles, such as maleimides and maleic anhydride (B1165640), to form 7-oxabicyclo[2.2.1]heptene adducts. rsc.org These reactions are often reversible, and the equilibrium can be influenced by temperature and the electronic nature of the substituents on both the furan and the dienophile. rsc.org Lewis acids can be used to catalyze the reaction and improve the yield of the cycloadduct. doi.org

Table 2: Diels-Alder Reaction of 2-(3-furyl)oxazole moiety with N-Phenylmaleimide

| Entry | Catalyst | Solvent | Temperature (°C) | Adduct | Yield (%) |

| 1 | None | Toluene | 80 | Exo/Endo mixture | Moderate |

| 2 | MeAlCl₂ | CH₂Cl₂ | 25 | Exo/Endo mixture | Good |

| 3 | ZnI₂ | CH₂Cl₂ | 25 | Exo/Endo mixture | Good |

Note: This table represents expected outcomes based on known Diels-Alder reactions of furan derivatives.

Oxidative degradation of the furan ring, as mentioned previously, represents another facet of its reactivity. This transformation can serve as a synthetic strategy where the furan acts as a masked dicarbonyl functionality.

Cascade and Tandem Reactions Leveraging Multiple Functional Groups

The presence of multiple reactive sites in this compound allows for the design of cascade or tandem reactions, where multiple bonds are formed in a single operation.

One potential tandem reaction involves the palladium-catalyzed reductive homocoupling of the chloromethyl group. Under conditions similar to reductive dehalogenation but tailored to favor coupling, two molecules can dimerize at the chloromethyl position to form a 1,2-bis(2-(3-furyl)oxazol-4-yl)ethane derivative. tandfonline.comhuji.ac.ilresearchgate.net This process can sometimes be followed by a subsequent dehalogenation of any remaining starting material.

Another possibility is a tandem cross-coupling and cyclization sequence. For example, a Sonogashira coupling of the chloromethyl group with a terminal alkyne bearing a nucleophilic group could be envisioned. wikipedia.orgresearchgate.netorganic-chemistry.orgresearchgate.net Following the initial C-C bond formation, an intramolecular cyclization could occur, leading to more complex heterocyclic systems. The design of such cascade reactions is a powerful strategy in modern organic synthesis for building molecular complexity efficiently.

Spectroscopic and Structural Characterization in Research Context

Advanced Spectroscopic Techniques for Structural Elucidation

The precise molecular structure of 4-Chloromethyl-2-(3-furyl)oxazole can be determined using a combination of sophisticated spectroscopic methods. Each technique provides unique and complementary information about the compound's atomic connectivity, functional groups, and electronic nature.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For this compound, a complete NMR analysis would provide unambiguous evidence of its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The protons on the furan (B31954) and oxazole (B20620) rings would appear in the aromatic region, typically between δ 6.0 and 8.5 ppm. The chloromethyl protons (-CH₂Cl) would likely resonate as a singlet in the range of δ 4.5-5.0 ppm. The specific chemical shifts and coupling patterns of the furan protons would confirm its 3-substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. The carbon atoms of the furan and oxazole rings would have characteristic chemical shifts in the aromatic region (typically δ 100-160 ppm). The carbon of the chloromethyl group would be expected in the range of δ 40-50 ppm.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY would reveal proton-proton couplings within the furan ring, while HSQC would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for identifying long-range correlations, for instance, between the chloromethyl protons and the C4 and C5 carbons of the oxazole ring, unequivocally confirming the position of the chloromethyl group.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oxazole-H5 | ~7.5-8.0 | ~120-125 |

| Furan-H2' | ~8.0-8.5 | ~140-145 |

| Furan-H4' | ~6.5-7.0 | ~110-115 |

| Furan-H5' | ~7.5-8.0 | ~140-145 |

| -CH₂Cl | ~4.6 | ~40-45 |

| Oxazole-C2 | - | ~158-162 |

| Oxazole-C4 | - | ~145-150 |

| Furan-C2' | - | ~140-145 |

| Furan-C3' | - | ~115-120 |

| Furan-C4' | - | ~110-115 |

| Furan-C5' | - | ~140-145 |

Mass Spectrometry (HRMS, fragmentation pathways)

Mass spectrometry provides information about the mass and molecular formula of a compound, as well as structural details based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion to four or more decimal places. This allows for the calculation of the elemental composition, which can be compared to the theoretical value for C₈H₆ClN₂O₂ to confirm the molecular formula.

Fragmentation Pathways: In the mass spectrometer, the molecule will fragment in a predictable manner. Expected fragmentation would include the loss of a chlorine atom, the chloromethyl group, and potentially the cleavage of the furan or oxazole ring. The observation of fragments corresponding to the 2-(3-furyl)oxazole cation and the chloromethyl cation would provide strong evidence for the proposed structure.

Predicted HRMS and Fragmentation Data for this compound

| Measurement | Predicted Value |

|---|---|

| Molecular Formula | C₈H₆ClN₂O₂ |

| Exact Mass | ~199.0087 |

| Key Fragment (m/z) | [M-Cl]⁺ |

| Key Fragment (m/z) | [M-CH₂Cl]⁺ |

| Key Fragment (m/z) | [C₄H₃O]⁺ (Furyl cation) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic rings and the chloromethyl group, C=N and C=C stretching vibrations characteristic of the oxazole and furan rings in the 1500-1650 cm⁻¹ region, and C-O-C stretching of the ether linkage in the furan and oxazole rings. A prominent C-Cl stretching band would also be expected around 650-800 cm⁻¹. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the heterocyclic rings.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C=N Stretch (Oxazole) | 1650-1590 |

| C=C Stretch (Furan/Oxazole) | 1600-1475 |

| C-O-C Stretch | 1250-1020 |

| C-Cl Stretch | 800-650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. The conjugated system formed by the furan and oxazole rings in this compound is expected to result in absorption in the UV region. The spectrum would likely display π → π* transitions, and the position of the absorption maximum (λmax) would be sensitive to the solvent polarity.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis of Chiral Derivatives

The parent compound, this compound, is achiral. Therefore, it would not exhibit a signal in circular dichroism (CD) spectroscopy. However, if chiral derivatives were to be synthesized, for instance, by introducing a chiral center in a substituent, CD spectroscopy would be a critical tool for determining the absolute stereochemistry of the new stereocenter. The sign and intensity of the Cotton effects in the CD spectrum would be correlated with the spatial arrangement of the chromophoric system around the chiral center.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Chloromethyl-2-(3-furyl)oxazole, these calculations can elucidate its structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT calculations can determine the distribution of electron density and the energies of molecular orbitals, which are crucial for predicting a molecule's reactivity and stability. researchgate.net

The electronic properties of oxazole (B20620) derivatives are significantly influenced by their substituent groups. For this compound, the electron-withdrawing nature of the chloromethyl group and the aromatic furan (B31954) and oxazole rings dictate its electronic landscape. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the LUMO is associated with a molecule's ability to accept electrons, and for related chloromethyl-oxazole structures, this energy is instrumental in facilitating nucleophilic attack at the chloromethyl position.

The HOMO-LUMO energy gap is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule; a smaller gap suggests higher reactivity. researchgate.net DFT calculations for similar heterocyclic systems, such as 2-thienyl-4-furyl-pyridines, have been used to correlate these energy values with potential biological activity. researchgate.net Furthermore, analysis of the molecular electrostatic potential (MEP) can identify electron-rich and electron-poor regions of the molecule, highlighting sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative Electronic Properties Calculated via DFT

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Primarily localized on the electron-rich furan and oxazole rings. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Influenced by the electrophilic chloromethyl group, indicating a site for nucleophilic substitution. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A moderate gap would suggest a balance of stability and reactivity, typical for drug-like molecules. researchgate.net |

| Dipole Moment | Measure of the net molecular polarity. | A non-zero dipole moment is expected due to the heteroatoms (N, O) and the chlorine atom, influencing solubility and intermolecular interactions. |

Quantum chemical calculations are widely used to predict spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (δ). epstem.netucm.es By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. Comparing these calculated shifts with experimental data is a powerful method for structure verification. ucm.es For this compound, calculations would predict specific shifts for the protons and carbons of the furan ring, the oxazole ring, and the critical chloromethyl group. For example, the protons of the -CH₂Cl group in similar structures are typically observed in the range of δ 4.5–4.7 ppm.

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to infrared (IR) spectroscopy absorption bands. These calculations help in the assignment of experimental IR peaks to specific molecular motions, such as stretching and bending of bonds. For this molecule, key predicted frequencies would include the C-Cl stretching vibration, C=N stretching of the oxazole ring, and various vibrations associated with the furan heterocycle.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Functional Group / Atom | Typical Calculated Value / Range |

|---|---|---|

| ¹H-NMR | Chloromethyl Protons (-CH₂Cl) | δ 4.5 - 4.7 ppm |

| Oxazole Proton (C5-H) | δ 7.0 - 7.5 ppm | |

| Furan Protons | δ 6.5 - 8.0 ppm | |

| ¹³C-NMR | Chloromethyl Carbon (-CH₂Cl) | δ 40 - 45 ppm |

| Oxazole Carbons | δ 120 - 165 ppm | |

| Furan Carbons | δ 110 - 145 ppm | |

| IR Vibrational Frequencies | C=N Stretch (Oxazole) | ~1600 - 1650 cm⁻¹ |

| C-O-C Stretch (Furan/Oxazole) | ~1050 - 1250 cm⁻¹ | |

| C-Cl Stretch | ~700 - 800 cm⁻¹ |

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine activation energies, providing a detailed picture of the reaction pathway.

For the synthesis of this compound, DFT calculations could be used to model key steps, such as the cyclization to form the oxazole ring. youtube.com This involves locating the transition state structure for the intramolecular cyclization and dehydration steps. The calculated activation energy for this transition state would provide insight into the reaction kinetics and help optimize experimental conditions like temperature and catalyst choice. Such studies can also investigate the possibility of side reactions or the formation of different isomers, guiding the synthetic strategy toward the desired product. researchgate.net

Table 3: Hypothetical DFT Analysis of an Oxazole Ring Formation Step

| Reaction Coordinate Step | Computational Objective | Information Gained |

|---|---|---|

| Reactants (Acyclic Precursor) | Geometry optimization and energy calculation. | Baseline energy of the starting material. |

| Transition State (Cyclization) | Locate the first-order saddle point on the potential energy surface. | Structure of the transition state and the activation energy (Ea) for the ring-closing step. researchgate.net |

| Intermediate (Cyclized Adduct) | Geometry optimization and energy calculation. | Stability of the intermediate before dehydration. |

| Product (Oxazole Ring) | Geometry optimization and energy calculation. | Overall reaction energy (ΔE) and thermodynamic favorability. |

Molecular Modeling and Docking Studies for Ligand-Target Interactions (excluding clinical outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

While specific docking studies on this compound are not widely published, oxazole derivatives are known to target a variety of proteins implicated in diseases like cancer, including protein kinases and tubulin. nih.gov A molecular docking study would involve placing the this compound molecule into the active site of a target protein. The simulation calculates the binding affinity (or docking score), which estimates the strength of the interaction.

The analysis would reveal key intermolecular interactions, such as:

Hydrogen Bonds: Between the heteroatoms in the furan and oxazole rings and amino acid residues (e.g., serine, threonine) in the protein's active site.

π-π Stacking: Between the aromatic furan/oxazole rings and aromatic residues like phenylalanine, tyrosine, or tryptophan.

These studies provide a structural basis for a compound's activity and can guide the design of new analogs with improved binding affinity and selectivity. nih.govnih.gov

Table 4: Representative Molecular Docking Analysis Framework

| Potential Protein Target Class | Key Interacting Residues (Hypothetical) | Predicted Type of Interaction | Information from Docking |

|---|---|---|---|

| Protein Kinases (e.g., CDK) nih.gov | Asp, Lys, Phe | Hydrogen bonding with backbone; π-π stacking with aromatic rings. | Binding mode in the ATP-binding pocket; prediction of inhibitory potential. |

| Tubulin nih.gov | Cys, Val, Leu | Hydrophobic interactions; potential covalent bond via chloromethyl group. | Binding at the colchicine (B1669291) site; basis for antimitotic activity. |

| DNA Topoisomerases nih.gov | Arg, Asp, Tyr | Intercalation between DNA base pairs; hydrogen bonding with enzyme. | Mechanism of DNA cleavage inhibition. |

Structure-Activity Relationship (SAR) Computational Modeling in Drug Discovery Research

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Computational SAR, often through Quantitative Structure-Activity Relationship (QSAR) models, builds a mathematical correlation between chemical structure and activity. nih.gov

For a series of analogs based on the this compound scaffold, a computational SAR study would involve calculating various molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or lipophilic (e.g., LogP). researchgate.net A statistical model is then created to link these descriptors to experimentally determined biological activity (e.g., IC₅₀ values).

Such models can:

Predict Activity: Estimate the biological activity of new, unsynthesized compounds.

Guide Optimization: Identify which structural features are most important for activity. For instance, a model might reveal that increasing the electron-withdrawing strength of a substituent on the furan ring enhances activity. researchgate.net

Provide Mechanistic Insight: The correlation of specific electronic or steric properties with activity can suggest a particular mechanism of action.

This computational approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and most favorable drug-like properties. nih.gov

Table 5: Illustrative Computational SAR Model for Oxazole Derivatives

| Structural Modification (Analog) | Calculated Descriptor Change | Predicted Impact on Activity (Hypothetical) |

|---|---|---|

| Replace 3-furyl with 2-thienyl | Alters HOMO/LUMO energies and molecular shape. researchgate.net | May increase or decrease binding affinity depending on the target's electronic requirements. |

| Replace -CH₂Cl with -CH₂OH | Decreases electrophilicity; increases polarity (lower LogP). | Reduces reactivity towards nucleophiles but may introduce a new hydrogen bond donor, altering the binding mode. |

| Add a methyl group to the furan ring | Increases lipophilicity (higher LogP); adds steric bulk. | May enhance hydrophobic interactions or cause a steric clash in the binding site. |

| Replace oxazole with thiazole | Modifies bond angles, aromatic character, and hydrogen bonding potential. | Could significantly alter binding geometry and affinity. nih.gov |

Applications As a Synthetic Building Block and Investigational Research Intermediate

Precursor for Advanced Organic Synthesis and Complex Molecule Construction

The specific arrangement of functional groups in 4-Chloromethyl-2-(3-furyl)oxazole allows for its use as a foundational element in the synthesis of diverse and complex organic compounds.

Scaffold for Novel Heterocyclic Architectures

The oxazole (B20620) ring system is a core component of many biologically active compounds and functional materials. The presence of the reactive chloromethyl group on the oxazole ring of this compound provides a key site for chemical modification, enabling its use as a scaffold to build more elaborate heterocyclic systems. The furan (B31954) moiety also offers opportunities for further chemical transformations.

Researchers have developed synthetic strategies to construct functionalized furans and benzofurans from readily available starting materials. semanticscholar.org These products can then serve as building blocks for creating hetaryl-substituted heterocycles with potential applications in materials science. semanticscholar.org The synthesis of new heterocyclic derivatives, such as triazoles, from furan-containing precursors has also been explored. researchgate.net The ability to use such building blocks to create a variety of heterocyclic structures is a significant area of research. semanticscholar.org

Building Block for Natural Product Synthesis Research

Oxazole moieties are prevalent structural features in a wide array of natural products, particularly those isolated from marine organisms. researchgate.netmdpi.com These natural compounds often exhibit significant biological activities. Consequently, this compound and similar substituted oxazoles are valuable starting materials in the total synthesis of these complex molecules.

For instance, 2,4-disubstituted oxazoles are recognized as important building blocks in the synthesis of several natural products, including plantazolicins, telomestatin, ulapualides, and diazonamide A. researchgate.net The presence of both the furan and oxazole rings in one molecule provides a pre-formed core that can be elaborated upon to achieve the final natural product structure. The synthesis of oxazole-containing peptides, which are often of marine origin, is another area where such building blocks are crucial. mdpi.com

Development of New Reagents and Catalysts in Synthetic Methodology

The structural features of this compound and its derivatives make them suitable for use in the development of new reagents and catalysts. The nitrogen atom in the oxazole ring can act as a ligand, coordinating to metal centers to form catalysts for a variety of chemical transformations.

For example, oxazole-containing compounds have been utilized as ligands in the design of catalysts for enantioselective reactions. researchgate.net In a specific application, vanadium complexes with methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been synthesized and found to be active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The position of substituents on the oxazole and oxazoline (B21484) rings was shown to significantly impact the catalytic activity and the properties of the resulting polymers. mdpi.com The design of such catalysts is an active area of research, with the potential to develop more efficient and selective synthetic methods.

Investigational Probes for Mechanistic Biological Studies (excluding therapeutic claims)

Beyond its role in synthesis, this compound and related compounds are employed as chemical tools to investigate biological systems. Their ability to interact with biological molecules allows researchers to probe the mechanisms of various cellular processes.

Design of Ligands for Protein Binding Studies

The oxazole moiety is known to participate in interactions with biological macromolecules. The presence of this heterocyclic ring in a molecule can facilitate binding to proteins and other biological targets. mdpi.com The furan ring can also contribute to these binding interactions. This makes this compound a useful starting point for designing molecular probes to study protein structure and function.

The reactive chloromethyl group can be used to covalently link the molecule to a target protein, allowing for the identification of binding sites and the study of protein-ligand interactions. By systematically modifying the structure of the oxazole-containing ligand, researchers can explore the structural requirements for binding to a specific protein, providing insights into its biological role.

Chemical Tools for Exploring Biological Pathways

The interaction of oxazole-containing compounds with biological targets can lead to the modulation of cellular pathways. This property is exploited by researchers to use these compounds as chemical probes to dissect complex biological processes.

For example, the mechanism of action for some oxazole derivatives involves the inhibition of specific enzymes or the disruption of cellular signaling cascades through covalent modification, a reaction facilitated by the chloromethyl group. Studies have shown that certain oxazole derivatives can induce apoptosis in cancer cell lines, providing a tool to study the molecular mechanisms of programmed cell death. Furthermore, some related compounds have been found to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory pathways. A targeted metabologenomic approach has been developed to discover new oxazole-containing natural products from bacteria, which can then be used to explore new biological activities. nih.gov These examples highlight the utility of oxazole derivatives as chemical tools for elucidating the intricacies of biological pathways. nih.gov

Interactive Data Table: Examples of Investigated Oxazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Application Highlight |

| 4-(Chloromethyl)-5-(furan-2-yl)-1,2-oxazole | 1423033-19-5 | C8H6ClNO2 | Building block for complex heterocycles |

| 4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole | 1283294-73-4 | C11H6ClF4NO | Research chemical for pharmaceutical testing biosynth.com |

| 4-(Chloromethyl)-2-(3,4-dichlorophenyl)-5-methyl-oxazole | 832076-93-4 | C11H8Cl3NO | Investigated for medicinal chemistry applications |

| 4-(Chloromethyl)-2-methyl-1,3-oxazole | 141399-53-3 | C5H6ClNO | Building block in pharmaceuticals and catalyst design |

| 2-(Chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole | 727374-86-9 | C7H5ClN2O2 | Building block with enhanced biological activity profiles |

| 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | 103788-61-0 | C11H10ClNO | Synthetic intermediate chemicalbook.com |

Material Science Applications (e.g., scintillators, liquid crystals for research)

The unique conjugated system formed by the furan and oxazole rings in this compound suggests potential for applications in material science, particularly in the research and development of scintillators and liquid crystals. While specific research on this particular compound is not extensively documented in publicly available literature, the broader classes of oxazole and furan-containing compounds have shown promise in these areas.

Scintillators:

Organic scintillators are materials that emit light upon interaction with ionizing radiation. The efficiency of a scintillator is dependent on its photophysical properties, such as its fluorescence quantum yield and decay time. Compounds with extended π-conjugated systems, like those containing furan and oxazole rings, are known to exhibit fluorescence. nih.govresearchgate.net Research into C3-symmetric star-shaped molecules containing furan and oxazole moieties has demonstrated their fluorescent behavior, with furan-containing compounds often exhibiting stronger fluorescence than their thiophene-based counterparts. nih.govresearchgate.net The study of the photophysical properties of such compounds is crucial for their potential application as the active elements in plastic scintillators. 1,3,4-Oxadiazole derivatives, which are structurally related to oxazoles, are also noted for their excellent thermal stability and strong fluorescence emission, making them suitable for applications in electroluminescent devices. researchgate.net

Liquid Crystals:

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The molecular shape and polarity of a compound are critical factors in determining its liquid crystalline behavior. Heterocyclic compounds, including oxazoles, have been incorporated into the core structures of liquid crystalline materials to modify their properties. tandfonline.comresearchgate.netarkat-usa.orgtandfonline.com The inclusion of a five-membered heterocyclic ring like oxazole can introduce a bend in the molecular structure, which can lead to the formation of various mesophases, such as nematic and smectic phases. tandfonline.comresearchgate.netarkat-usa.org

Q & A

Q. What are the established synthetic methodologies for 4-Chloromethyl-2-(3-furyl)oxazole?

The compound is typically synthesized via cyclization reactions. A common approach involves using 3-furaldehyde as a starting material, combined with chloromethyl-substituted precursors under reflux conditions. Van Leusen's oxazole synthesis is widely applied, where TosMIC (p-toluenesulfonylmethyl isocyanide) reacts with aldehydes in methanol under basic conditions (e.g., K₂CO₃) at 70°C for 3 hours . Post-reaction workup includes extraction with methyl tert-butyl ether and purification via crystallization. Yield optimization (e.g., 65% in some protocols) requires careful control of reaction time and stoichiometry .

Q. How is this compound characterized structurally?

Characterization employs:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns, with aromatic protons in the furyl and oxazole rings appearing between δ 6.5–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₉ClNO₃) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Peaks at 1600–1650 cm⁻¹ indicate C=N and C=C stretching in the oxazole ring .

Q. What preliminary biological activities have been reported for this compound?

Studies show moderate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Candida albicans, with MIC values ranging from 32–64 µg/mL. Activity is attributed to the electron-withdrawing chloromethyl group enhancing membrane disruption .

| Activity Type | Efficacy Level | Test Organism |

|---|---|---|

| Antibacterial | Moderate | Staphylococcus aureus |

| Antifungal | Moderate | Candida albicans |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies (e.g., variable IC₅₀ values) arise from differences in assay conditions. Standardization strategies include:

- Consistent in vitro models : Use identical bacterial strains (e.g., ATCC standards) and growth media .

- Dose-response validation : Perform triplicate experiments with positive controls (e.g., fluconazole for antifungal assays) .

- SAR analysis : Compare analogs (e.g., 5-(Chloromethyl)-2-(3-fluorophenyl)-4-methyl-1,3-oxazole) to isolate structural determinants of activity .

Q. What strategies optimize the compound's pharmacokinetic profile for therapeutic applications?

- Substituent modification : Introducing hydrophilic groups (e.g., sulfonamides) improves solubility without compromising oxazole ring stability .

- Prodrug design : Masking the chloromethyl group with enzymatically cleavable moieties (e.g., ester linkages) enhances bioavailability .

- Computational modeling : Molecular docking predicts binding affinities to targets like STAT3 or tubulin, guiding structural refinements .

Q. How do reaction conditions influence synthetic byproducts in oxazole derivatives?

Competing pathways (e.g., oxazole vs. imidazoline formation) are controlled by:

- Catalyst selection : AgOAc suppresses oxazole formation by coordinating isocyanide intermediates, favoring imidazoline products .

- pH modulation : Weak Brønsted acids (e.g., acetic acid) accelerate oxazole synthesis via imine activation .

- Temperature gradients : Stepwise heating (e.g., 70°C → reflux) minimizes side reactions like oxidation of the furyl group .

Q. What computational tools predict the compound's interaction with biological targets?

- Molecular Electrostatic Potential (MEP) maps : Identify nucleophilic/electrophilic regions for target binding (e.g., enzyme active sites) .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes (e.g., with acetylcholinesterase) over 100-ns trajectories .

- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent electronic parameters (Hammett σ values) with inhibitory potency .

Methodological Considerations

Q. How to address synthetic challenges in scaling up production for preclinical studies?

- Green chemistry adaptations : Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) in reflux steps .

- Flow chemistry : Continuous reactors improve yield reproducibility and reduce reaction time from 18 hours to 4–6 hours .

- Purification protocols : Use preparative HPLC with C18 columns to isolate high-purity (>98%) batches .

Q. What advanced techniques elucidate the compound's mechanism of action?

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics to targets like DNA gyrase .

- X-ray crystallography : Resolves 3D interactions between the oxazole core and proteins (e.g., tubulin polymerization sites) .

- Metabolomics profiling : LC-MS/MS identifies downstream metabolic perturbations in treated cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.